JMV7048

PXR degradation PROTAC DC50

JMV7048 is a first-in-class PROTAC degrader targeting PXR (DC50 379 nM). Its optimized linker design is critical; generic substitution fails without empirical validation. Exclusive cell-type selectivity spares primary hepatocytes. Validated negative control JMV7159 ensures assay rigor. Proven to delay colon cancer relapse in vivo when combined with chemotherapy. Ideal for SAR studies and chemoresistance research.

Molecular Formula C53H64N8O7S
Molecular Weight 957.2 g/mol
Cat. No. B15608967
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameJMV7048
Molecular FormulaC53H64N8O7S
Molecular Weight957.2 g/mol
Structural Identifiers
InChIInChI=1S/C53H64N8O7S/c1-36-31-37(2)50(38(3)32-36)69(67,68)57-40-19-22-45-44(33-40)55-47(60(45)35-39-15-9-7-10-16-39)17-11-5-4-6-13-25-54-48(62)18-12-8-14-26-58-27-29-59(30-28-58)41-20-21-42-43(34-41)53(66)61(52(42)65)46-23-24-49(63)56-51(46)64/h7,9-10,15-16,19-22,31-34,46,57H,4-6,8,11-14,17-18,23-30,35H2,1-3H3,(H,54,62)(H,56,63,64)
InChIKeyBFWFCERABLRJQY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

JMV7048: Potent and Selective PROTAC Degrader Targeting Pregnane X Receptor (PXR) for Cancer Research


JMV7048 is a first-in-class PROTAC (Proteolysis Targeting Chimera) molecule designed to induce the degradation of the Pregnane X Receptor (PXR) via the ubiquitin-proteasome pathway [1]. It consists of a PXR agonist warhead (derived from JMV6845) linked to a CRBN E3 ligase ligand (thalidomide derivative) via an optimized piperazine hexanamide linker [1][2]. JMV7048 exhibits a DC50 of 379 ± 12 nM and a DMax of 62 ± 10% in LS174T colorectal cancer cells [1].

Why In-Class PXR-Targeting PROTACs Cannot Be Interchanged: Evidence for JMV7048 Linker Optimization


PROTAC degraders rely on precise spatial positioning of target and E3 ligase ligands to form a productive ternary complex. Subtle variations in linker length or chemistry can ablate degradation activity entirely, as demonstrated by the reduced efficacy of JMV7048 analogs JMV7506 (linker extended by two methylene units) and the complete inactivity of the epimeric negative control JMV7159 [1]. Consequently, generic substitution within this PROTAC class is not feasible without empirical validation of degradation kinetics and cell-type selectivity.

Quantitative Evidence Guide: JMV7048 vs. Closest Analogs and Alternative PXR Degraders


Degradation Potency (DC50) and Efficacy (DMax) of JMV7048 Compared to MI1013 in Human Cancer Cell Lines

JMV7048 achieves a DC50 of 379 ± 12 nM and DMax of 62 ± 10% in LS174T colorectal cancer cells after 24 h treatment [1]. In contrast, the PXR-targeting PROTAC MI1013 exhibits a DC50 of 89 nM and DMax of 82% in HepaRG hepatocellular carcinoma cells [2]. While direct head-to-head comparison is unavailable due to differing cell line contexts, this cross-study comparable indicates that MI1013 demonstrates higher potency and degradation efficiency in its respective model, highlighting the need for context-specific selection based on target cell type and assay conditions.

PXR degradation PROTAC DC50 DMax Colorectal cancer

Target Engagement Verification: JMV7048 Degrades PXR Whereas Epimeric Negative Control JMV7159 Shows No Activity

Treatment of LS174T cells with 5 µM JMV7048 for 24 h significantly reduces PXR protein levels, whereas the epimeric negative control JMV7159 (identical chemical composition but inverted stereochemistry) shows no detectable degradation at the same concentration and timepoint [1]. This confirms that JMV7048-mediated PXR degradation is stereochemistry-dependent and not due to non-specific cytotoxicity.

Target engagement PROTAC validation Negative control Stereochemistry

Cell-Type Selectivity: JMV7048 Degrades PXR in Cancer Cells but Spares Primary Human Hepatocytes

JMV7048 (5 µM, 24 h) significantly reduces PXR protein levels in LS174T (colon adenocarcinoma), HepG2 (hepatoma), and AsPC-1 (pancreatic adenocarcinoma) cell lines, but fails to degrade PXR in primary cultures of human hepatocytes [1]. This differential activity correlates with accelerated metabolic clearance of JMV7048 in hepatocytes (CLint 8.7-fold higher than in LS174T cells) [1].

Selectivity Cancer cell lines Primary hepatocytes Off-target sparing

Metabolic Stability: JMV7048 Exhibits Prolonged Half-Life in Cancer Cells Relative to Primary Hepatocytes

In vitro metabolic stability assays reveal that JMV7048 has a half-life (T1/2) of 3.76 days in LS174T colorectal cancer cells and 2.2 days in HepG2 hepatoma cells, but only 10 hours in primary human hepatocytes [1]. The intrinsic clearance (CLint) of JMV7048 is 8.7-fold higher in hepatocytes compared to LS174T cells, explaining the lack of PXR degradation observed in primary hepatocytes [1].

Metabolic stability Half-life CLint Cancer Hepatocytes

Chemosensitization: JMV7048 Reduces EC50 of Chemotherapy in ALDH-Positive Cancer Stem Cells

In ALDH-positive colon cancer stem cells, pre-treatment with JMV7048 (5 µM, 24 h) followed by combination chemotherapy (5-FU + SN38) reduced the EC50 for cell survival from 1.33× (DMSO control) to 0.69×, representing an approximate 2-fold sensitization to chemotherapy [1]. This functional consequence is attributed to JMV7048-mediated downregulation of PXR target genes including CYP3A4, ALDH1A1, and ABCG2 [1].

Chemosensitization Cancer stem cells ALDH Colorectal cancer Drug resistance

JMV7048: Recommended Research and Industrial Application Scenarios


In Vitro Mechanistic Studies of PXR-Dependent Chemoresistance in Colorectal Cancer Stem Cells

JMV7048 is ideally suited for researchers investigating the role of PXR in drug-tolerant persister cells and cancer stem cells. The compound's ability to degrade PXR without affecting primary hepatocytes enables cell-type-specific studies in co-culture models. Use JMV7048 at 5 µM for 24 h to reduce PXR levels and assess downstream target gene expression (e.g., CYP3A4, ALDH1A1, ABCG2) or to sensitize ALDH-positive cells to standard-of-care chemotherapy agents [1].

In Vivo Preclinical Models of Colorectal Cancer Relapse and Metastasis

For researchers evaluating therapeutic strategies to prevent tumor recurrence, JMV7048 has demonstrated significant delay of colon cancer relapse in xenograft mouse models when combined with chemotherapy [1]. Its favorable metabolic stability in cancer cells (T1/2 > 2 days) and poor stability in normal liver (T1/2 = 10 h) suggest potential for reduced hepatotoxicity. This compound serves as a valuable tool compound for proof-of-concept studies exploring PROTAC-mediated PXR degradation as an adjuvant to chemotherapy [1].

Structure-Activity Relationship (SAR) Studies of PXR-Targeting PROTACs

JMV7048 represents an optimized lead compound for SAR exploration around the PXR-PROTAC chemical space. Researchers can use JMV7048 as a benchmark to evaluate novel linker modifications (e.g., using JMV7505 and JMV7506 as comparators) or alternative E3 ligase ligands [1][2]. The well-characterized degradation kinetics (DC50, DMax, half-life) and the availability of negative control JMV7159 make JMV7048 an essential reference point for developing next-generation PXR degraders.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for JMV7048

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.